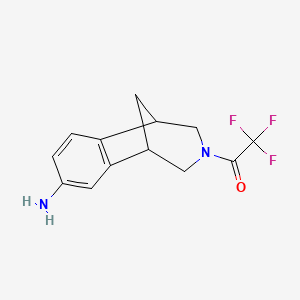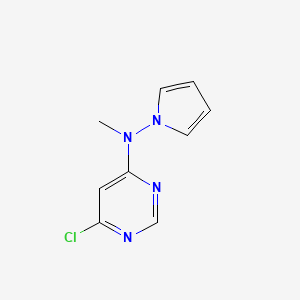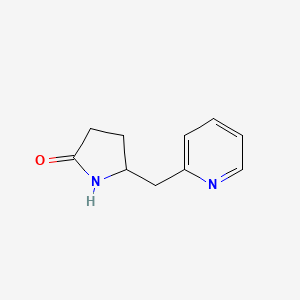![molecular formula C6H5FN4OS B8294578 8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione](/img/structure/B8294578.png)
8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione
描述
8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the class of triazolopyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2,5-dimethoxypyrimidine with hydrazine in methanol, followed by further reactions to introduce the fluorine and methoxy groups . Another approach utilizes microwave-mediated, catalyst-free synthesis in dry toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine or methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione has several scientific research applications:
作用机制
The mechanism of action of 8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione involves the inhibition of key enzymes. For instance, in plants, it inhibits acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids . This inhibition leads to the disruption of protein synthesis and ultimately, plant death. In medicinal applications, it may inhibit specific enzymes or proteins involved in disease pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Florasulam: N-(2,6-Difluorophenyl)-8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide.
Triazolopyrimidine derivatives: Various derivatives with different substituents on the triazolopyrimidine core.
Uniqueness
8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine and methoxy groups contribute to its stability and reactivity, making it a valuable compound in both research and industrial applications.
属性
分子式 |
C6H5FN4OS |
|---|---|
分子量 |
200.20 g/mol |
IUPAC 名称 |
8-fluoro-5-methoxy-3H-[1,2,4]triazolo[1,5-c]pyrimidine-2-thione |
InChI |
InChI=1S/C6H5FN4OS/c1-12-6-8-2-3(7)4-9-5(13)10-11(4)6/h2H,1H3,(H,10,13) |
InChI 键 |
ACBQCWHLKBWLOP-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C2=NC(=S)NN21)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
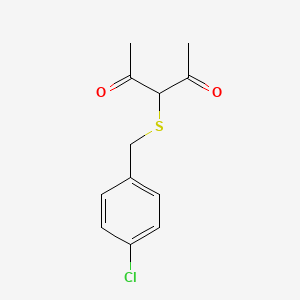
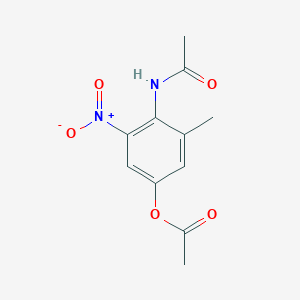
![4-({[4-(Tridecyloxy)phenyl]methyl}amino)benzoic acid](/img/structure/B8294525.png)
![{3-[(2-Fluoro-4-nitrophenyl)oxy]propyl}dimethylamine](/img/structure/B8294534.png)
![Tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-2-ylcarbamate](/img/structure/B8294539.png)
![1-[2-(4-methoxy-phenyl)-thiazol-4-ylmethyl]-1H-[1,2,3]triazole](/img/structure/B8294545.png)
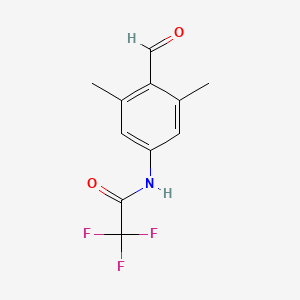
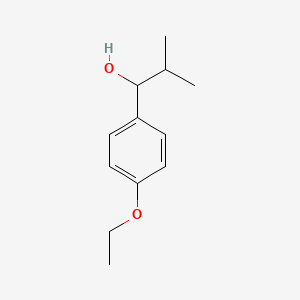
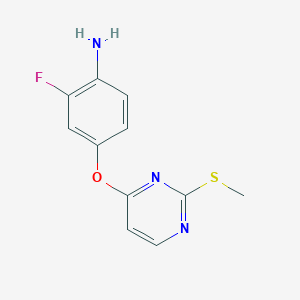
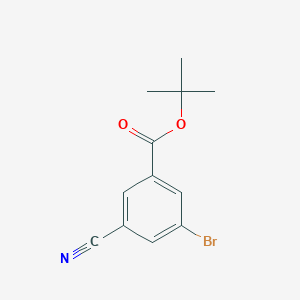
![7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-5-ylamine](/img/structure/B8294590.png)
